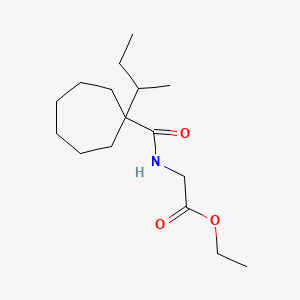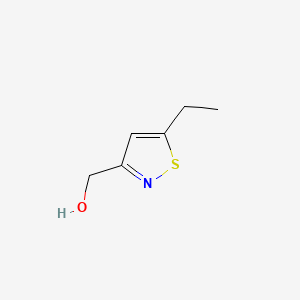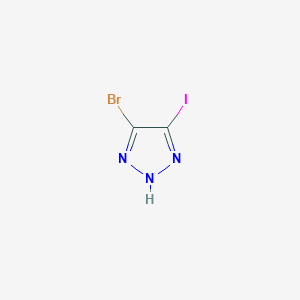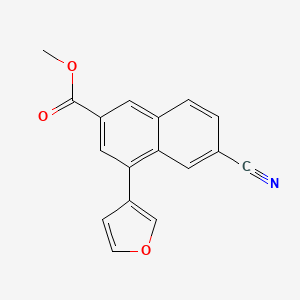
5,6-Dichloro-2-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at positions 5 and 6, and a methyl group at position 2 on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5-dichlorothiophenol with acetic anhydride under reflux conditions. Another method includes the reaction of 2-amino-4,5-dichlorothiophenol with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,6-Dichloro-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dichloro-2-methyl-1,3-benzimidazole
- 5,6-Dichloro-2-methyl-1,3-benzoxazole
- 5,6-Dichloro-2-methyl-1,3-benzofuran
Uniqueness
5,6-Dichloro-2-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in antimicrobial and anticancer activities .
Propriétés
Numéro CAS |
55202-19-2 |
|---|---|
Formule moléculaire |
C8H5Cl2NS |
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
5,6-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
Clé InChI |
QCGWGZUXKJGPIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2S1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)










